2-Methylnonadeca-2,4-dienoic acid

Description

Significance of Methyl-Branched Dienoic Acids in Natural Systems

Methyl-branched fatty acids are found across various domains of life, from bacteria to mammals, where they play crucial roles in membrane fluidity, chemical signaling, and as precursors to other bioactive molecules. mdpi.comgerli.commdpi.com The presence of a methyl group can hinder enzymatic degradation and alter the molecule's three-dimensional structure, influencing its interactions with other lipids and proteins. rsc.org Dienoic acids, containing two double bonds, are key components of cellular membranes and precursors to signaling molecules like eicosanoids. The conjugation of these double bonds, as in 2-Methylnonadeca-2,4-dienoic acid, creates a planar system of overlapping p-orbitals, which imparts distinct spectroscopic properties and chemical reactivity compared to non-conjugated dienes.

Overview of Long-Chain Polyunsaturated Fatty Acids in Chemical and Biological Research

Long-chain polyunsaturated fatty acids (LC-PUFAs) are fundamental to cellular structure and function. They are integral components of phospholipids, the building blocks of cell membranes, where they influence fluidity, permeability, and the function of membrane-bound proteins. mdpi.com Beyond their structural roles, LC-PUFAs are precursors to a vast array of signaling molecules that regulate inflammation, immunity, and other physiological processes. Research into novel LC-PUFAs, including synthetic analogues, is driven by the quest for new therapeutic agents and a deeper understanding of lipid metabolism. nih.gov

Historical Context of Dienoic Acid Discovery and Investigation

The study of dienoic acids has a rich history, beginning with the isolation and characterization of linoleic acid in the 19th century. Early research focused on understanding the structure and properties of these essential fatty acids. The development of advanced analytical techniques, such as chromatography and spectroscopy, has since enabled the identification of a vast and diverse array of dienoic acids from natural sources and their roles in biological systems.

Scope and Research Objectives for 2-Methylnonadeca-2,4-dienoic Acid Studies

Given the absence of specific research on 2-Methylnonadeca-2,4-dienoic acid, any future investigation would likely focus on several key areas. A primary objective would be its chemical synthesis, which could potentially be achieved through modifications of established methods for creating substituted dienoic acids. rsc.orgnih.gov Following a successful synthesis, research would logically proceed to the characterization of its physicochemical properties, including its melting point, solubility, and spectroscopic profile. Subsequent biological studies would be essential to determine its natural occurrence (if any), metabolic fate, and potential bioactivities.

Physicochemical and Spectroscopic Data (Predicted)

While no empirical data for 2-Methylnonadeca-2,4-dienoic acid exists, its properties can be predicted based on the known characteristics of similar long-chain fatty acids and methyl-branched dienoic acids.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C20H36O2 |

| Molecular Weight | 308.5 g/mol |

| Physical State | Likely a waxy solid or viscous liquid at room temperature |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents |

| Melting Point | Lower than the corresponding saturated fatty acid (2-methyleicosanoic acid) due to the unsaturation. The methyl branch would also influence the crystal packing and thus the melting point. |

Predicted Spectroscopic Data

1H NMR Spectroscopy: The spectrum would be expected to show characteristic signals for the vinyl protons of the conjugated diene system, a singlet or doublet for the alpha-methyl group, a triplet for the terminal methyl group of the long alkyl chain, and a series of multiplets for the methylene protons along the chain. aocs.org

13C NMR Spectroscopy: The 13C NMR spectrum would reveal distinct signals for the carboxylic acid carbon, the sp2 hybridized carbons of the diene, the alpha-carbon bearing the methyl group, the methyl carbon itself, and the carbons of the long alkyl chain. aocs.org

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z 308.5, along with characteristic fragmentation patterns for fatty acid methyl esters (if derivatized), which could help confirm the position of the methyl branch and the double bonds. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, characteristic C=C stretching vibrations for the conjugated diene, and C-H stretching and bending vibrations for the alkyl chain and methyl group.

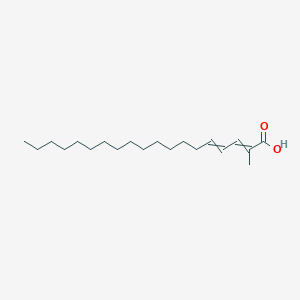

Structure

3D Structure

Properties

CAS No. |

642469-65-6 |

|---|---|

Molecular Formula |

C20H36O2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

2-methylnonadeca-2,4-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22/h16-18H,3-15H2,1-2H3,(H,21,22) |

InChI Key |

NNMBDBKYATXLGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC=C(C)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Preparation of 2 Methylnonadeca 2,4 Dienoic Acid and Its Analogues

Synthetic Strategies for Dienoic Acid Core Structures

The construction of the conjugated dienoic acid backbone is a critical aspect of synthesizing 2-methylnonadeca-2,4-dienoic acid. Various olefination reactions are commonly employed to create the carbon-carbon double bonds with specific geometries.

Total Synthesis Approaches for 2-Methylnonadeca-2,4-dienoic Acid Enantiomers and Diastereomers

A complete synthesis of a specific enantiomer or diastereomer of 2-methylnonadeca-2,4-dienoic acid would necessitate a carefully planned sequence of reactions that establishes the desired stereochemistry at the C2 methyl-substituted chiral center and at the C2-C3 and C4-C5 double bonds. A plausible retrosynthetic analysis would disconnect the molecule into smaller, more readily available fragments.

Key reactions for forming the diene system often include the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netwikipedia.orgwikipedia.org For instance, an α,β-unsaturated aldehyde could be reacted with a phosphonium (B103445) ylide to generate the conjugated diene. researchgate.net The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. wikipedia.orglibretexts.org Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. wikipedia.org

The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is often preferred for the synthesis of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org The Still-Gennari modification of the HWE reaction can be employed to favor the formation of (Z)-olefins. nrochemistry.com

The synthesis of very-long-chain fatty acids often involves the elongation of shorter fatty acid chains. reactome.orgmdpi.comnih.gov This can be achieved through various enzymatic or chemical methods.

Convergent and Linear Synthetic Pathways

The synthesis of a complex molecule like 2-methylnonadeca-2,4-dienoic acid can be approached through either a linear or a convergent strategy. researchgate.netnih.govpitt.edu

| Synthetic Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. researchgate.netpitt.edu | Conceptually simpler to plan. | Overall yield decreases significantly with each step. nih.gov |

| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. researchgate.netnih.gov | Higher overall yield, more efficient for complex molecules. pitt.edu | May require more complex planning and synthesis of multiple fragments. |

Derivatization and Chemical Modification of the 2-Methylnonadeca-2,4-dienoic Acid Skeleton

The carboxylic acid functional group of 2-methylnonadeca-2,4-dienoic acid and the conjugated diene system are amenable to a variety of chemical modifications and derivatizations. These transformations are often performed to facilitate analysis, alter physical properties, or for further synthetic manipulations.

A common derivatization for fatty acids is the conversion to their corresponding methyl esters (FAMEs). nih.govsigmaaldrich.com This is typically achieved by reaction with a methylating agent such as boron trichloride (B1173362) in methanol (B129727) or by using diazomethane. sigmaaldrich.comrestek.com Esterification increases the volatility of the fatty acid, making it more suitable for analysis by gas chromatography (GC). nih.gov To prevent oxidation or isomerization of polyunsaturated fatty acids during derivatization, milder conditions, such as lower temperatures and shorter reaction times, are recommended. jafs.com.pl

Other derivatization methods include silylation to form trimethylsilyl (B98337) (TMS) esters using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). restek.com For liquid chromatography (LC) analysis with UV detection, derivatization with a UV-active tag, such as 2,4'-dibromoacetophenone, can be employed. jafs.com.pl Isotopic labeling through derivatization can also be used for accurate quantification by mass spectrometry. nih.gov

The double bonds in the diene system can undergo various reactions, including hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functional groups and the synthesis of a diverse range of analogues.

Stereochemical Control in the Synthesis of Conjugated Dienoic Systems

Achieving a high degree of stereochemical control is paramount in the synthesis of specific isomers of 2-methylnonadeca-2,4-dienoic acid. The geometry of the double bonds and the configuration of the chiral center at C2 must be precisely controlled.

As mentioned, the Wittig reaction and its variants are powerful tools for creating double bonds with specific stereochemistry. researchgate.netwikipedia.orgwikipedia.org The choice of reagents and reaction conditions is crucial for directing the outcome towards the desired (E) or (Z) isomer. wikipedia.orglibretexts.org For example, the Schlosser modification of the Wittig reaction can be used to obtain (E)-alkenes with high stereoselectivity. libretexts.org

The Horner-Wadsworth-Emmons reaction generally provides excellent selectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.org The stereoselectivity of the HWE reaction can be influenced by the structure of the phosphonate reagent and the reaction conditions. alfa-chemistry.com

To control the stereochemistry at the C2 position, asymmetric synthesis methods can be employed. This could involve the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. Another approach is to use a chiral catalyst to enantioselectively introduce the methyl group.

| Reaction | Typical Stereochemical Outcome | Key Factors Influencing Stereoselectivity |

|---|---|---|

| Wittig Reaction (unstabilized ylide) | (Z)-alkene wikipedia.org | Ylide structure, solvent, presence of salts. wikipedia.orglibretexts.org |

| Wittig Reaction (stabilized ylide) | (E)-alkene wikipedia.org | Ylide structure, reaction temperature. libretexts.org |

| Horner-Wadsworth-Emmons Reaction | (E)-alkene wikipedia.orgorganic-chemistry.org | Structure of phosphonate, base, and solvent. alfa-chemistry.com |

| Still-Gennari HWE Modification | (Z)-alkene nrochemistry.com | Use of specific phosphonates and reaction conditions. nrochemistry.com |

Biosynthetic Pathways of 2 Methylnonadeca 2,4 Dienoic Acid

Elucidation of Enzyme-Catalyzed Formation Mechanisms

The formation of 2-Methylnonadeca-2,4-dienoic acid is catalyzed by a Type I polyketide synthase. These are large, multifunctional proteins containing a series of domains that act in a coordinated fashion. wikipedia.orgnih.gov The minimal set of domains required for the synthesis of a polyketide includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). wikipedia.orgnih.gov

The biosynthesis is initiated by the loading of a starter unit, likely propionyl-CoA, onto the ACP domain. The AT domain is responsible for selecting the appropriate starter and extender units. wikipedia.org The KS domain then catalyzes the Claisen condensation between the growing polyketide chain and an extender unit, which is typically malonyl-CoA or a derivative like methylmalonyl-CoA. wikipedia.org For 2-Methylnonadeca-2,4-dienoic acid, the process would involve the initial incorporation of a propionyl-CoA derived starter unit to form the C2-methyl branch, followed by sequential additions of acetate (B1210297) units from malonyl-CoA. The characteristic diene structure is formed through the action of dehydratase (DH) domains within the PKS module, which remove water molecules from the growing polyketide chain.

| PKS Domain | Function in the Biosynthesis of 2-Methylnonadeca-2,4-dienoic Acid |

| Acyltransferase (AT) | Selects and loads the propionyl-CoA starter unit and malonyl-CoA extender units. |

| Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain via a phosphopantetheine arm. |

| Ketosynthase (KS) | Catalyzes the decarboxylative condensation of the growing chain with a malonyl-CoA unit. |

| Dehydratase (DH) | Removes a molecule of water to form the carbon-carbon double bonds, leading to the dienoic acid structure. |

| Ketoreductase (KR) | May be involved in the reduction of ketone groups, although the final structure retains unsaturation. |

| Thioesterase (TE) | Catalyzes the release of the final 2-Methylnonadeca-2,4-dienoic acid from the ACP. |

Precursor Incorporation Studies and Isotopic Labeling Techniques

To definitively trace the biosynthetic origins of 2-Methylnonadeca-2,4-dienoic acid, precursor incorporation studies using isotopically labeled molecules are employed. ckisotopes.commdpi.com This powerful technique involves feeding an organism with potential precursors, such as ¹³C- or ¹⁴C-labeled propionate (B1217596) and acetate, and then analyzing the resulting fatty acid for the presence and position of the label. nih.govnih.gov

In the context of 2-Methylnonadeca-2,4-dienoic acid, the expected precursors are propionyl-CoA, which provides the initial three carbons including the methyl branch, and eight molecules of acetyl-CoA (via malonyl-CoA) to form the rest of the nineteen-carbon chain.

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical methods used to detect the incorporation of these stable isotopes. ckisotopes.comnih.gov By analyzing the fragmentation patterns in mass spectrometry or the chemical shifts in NMR, researchers can pinpoint the location of the labeled atoms, thereby confirming the precursor molecules and the sequence of their incorporation. ckisotopes.com

| Isotopically Labeled Precursor | Expected Incorporation into 2-Methylnonadeca-2,4-dienoic Acid |

| [1-¹³C]-Propionyl-CoA | Label at the C1 carboxyl carbon. |

| [2-¹³C]-Propionyl-CoA | Label at the C2 methyl-branched carbon. |

| [3-¹³C]-Propionyl-CoA | Label at the C2 methyl group. |

| [1-¹³C]-Acetyl-CoA | Label at odd-numbered carbons along the fatty acid chain (C3, C5, etc.). |

| [2-¹³C]-Acetyl-CoA | Label at even-numbered carbons along the fatty acid chain (C4, C6, etc.). |

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Analysis

Modern molecular biology techniques provide a powerful lens through which to examine the genetic basis of 2-Methylnonadeca-2,4-dienoic acid biosynthesis. The genes encoding the polyketide synthase responsible for its production are typically clustered together in the organism's genome, forming a biosynthetic gene cluster (BGC). acs.org

By sequencing the genome of the producing organism, researchers can identify these PKS gene clusters. nih.gov The function of individual genes and domains within the cluster can then be investigated through targeted gene knockout or heterologous expression. nih.govnih.gov For instance, deleting the gene encoding the PKS would be expected to abolish the production of 2-Methylnonadeca-2,4-dienoic acid. Furthermore, expressing the PKS gene cluster in a different, well-characterized host organism can confirm its role in the synthesis of the compound. nih.gov The analysis of the ketosynthase domain sequences can also offer phylogenetic insights into the evolution of these PKSs. nih.gov

Comparative Biosynthesis of Related Methyl-Branched Fatty Acids

The biosynthesis of 2-Methylnonadeca-2,4-dienoic acid can be understood in the broader context of how other methyl-branched fatty acids are synthesized. In many organisms, the formation of methyl-branched fatty acids arises from the ability of fatty acid synthase (FASN) to utilize substrates other than its usual acetyl-CoA starter. nih.govnih.gov

For example, FASN can use methylmalonyl-CoA instead of malonyl-CoA during the chain elongation process, which results in the introduction of a methyl branch. nih.govnih.gov The cytosolic enzyme ECHDC1 has been identified as a key regulator in this process by degrading methylmalonyl-CoA, thereby limiting the formation of methyl-branched fatty acids. nih.govnih.gov The study of such related pathways provides valuable models for understanding the specific enzymatic machinery and regulatory mechanisms that govern the production of 2-Methylnonadeca-2,4-dienoic acid.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylnonadeca 2,4 Dienoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing insights into the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) Analysis and Chemical Shift Assignments

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methylnonadeca-2,4-dienoic acid is predicted to exhibit characteristic signals corresponding to its distinct proton environments. The protons of the long alkyl chain (C6 to C19) would appear as a complex multiplet in the upfield region, typically between δ 0.8-1.6 ppm. The terminal methyl group (C19) would likely present as a triplet around δ 0.88 ppm. The methyl group at the C2 position is expected to show a singlet at approximately δ 1.9-2.1 ppm. The olefinic protons on the diene system (H3, H4, and H5) would resonate in the downfield region, generally between δ 5.5 and 7.5 ppm, with their specific chemical shifts and coupling constants being indicative of the (2E,4E) stereochemistry. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and its visibility can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment. For 2-Methylnonadeca-2,4-dienoic acid, 20 distinct carbon signals are expected. The carbonyl carbon (C1) of the carboxylic acid would be the most downfield signal, predicted to be in the range of δ 170-180 ppm. The sp² carbons of the diene system (C2, C3, C4, C5) would resonate between δ 115-150 ppm. The methyl group attached to C2 would appear at approximately δ 12-20 ppm. The carbons of the long saturated alkyl chain would produce a series of signals in the upfield region of the spectrum, typically from δ 14-35 ppm, with the terminal methyl carbon (C19) being the most upfield signal around δ 14 ppm.

| Predicted ¹H NMR Chemical Shifts for 2-Methylnonadeca-2,4-dienoic Acid | |

| Proton | Predicted Chemical Shift (ppm) |

| COOH | >10 (broad s) |

| H3 | ~5.8-6.2 (d) |

| H4 | ~6.0-6.5 (m) |

| H5 | ~7.0-7.5 (m) |

| 2-CH₃ | ~1.9-2.1 (s) |

| CH₂ (C6-C18) | ~1.2-1.6 (m) |

| CH₃ (C19) | ~0.88 (t) |

| Predicted ¹³C NMR Chemical Shifts for 2-Methylnonadeca-2,4-dienoic Acid | |

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (COOH) | 170-180 |

| C2 | 125-135 |

| C3 | 140-150 |

| C4 | 120-130 |

| C5 | 145-155 |

| 2-CH₃ | 12-20 |

| C6-C18 | 14-35 |

| C19 | ~14 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. Key correlations would be observed between the olefinic protons H3, H4, and H5, confirming their connectivity within the diene system. Correlations would also be seen between the protons of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations from the 2-CH₃ protons to C1, C2, and C3 would confirm the position of the methyl group. Correlations from the olefinic protons to adjacent carbons would solidify the structure of the diene moiety and its connection to the carboxylic acid and the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining stereochemistry. For the (2E,4E) isomer, specific NOE correlations would be expected between protons that are close in space due to the trans configuration of the double bonds. For example, an NOE between H3 and H5 would be indicative of an E-configuration for the C4-C5 double bond.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of 2-Methylnonadeca-2,4-dienoic acid. With a molecular formula of C₂₀H₃₆O₂, the predicted exact mass would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) to generate a series of product ions. The fragmentation pattern provides valuable structural information. For 2-Methylnonadeca-2,4-dienoic acid, characteristic fragmentation pathways would include:

Loss of a water molecule (H₂O) from the carboxylic acid group.

Loss of a carboxyl group (COOH) as a radical or carbon dioxide (CO₂).

Cleavage of the long alkyl chain , leading to a series of fragment ions separated by 14 Da (corresponding to CH₂ units).

Cleavage at the allylic and vinylic positions of the diene system, which can provide information about the location of the double bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 2-Methylnonadeca-2,4-dienoic acid, the IR spectrum is expected to show the following characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the conjugated carboxylic acid.

C=C Stretch: One or two medium intensity bands in the region of 1600-1650 cm⁻¹ due to the carbon-carbon double bond stretching vibrations of the diene system.

C-H Stretch: Multiple bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the sp³ hybridized C-H bonds of the long alkyl chain and the methyl group.

=C-H Bend: Out-of-plane bending vibrations for the trans double bonds are expected to appear in the region of 960-980 cm⁻¹.

| Predicted IR Absorption Bands for 2-Methylnonadeca-2,4-dienoic Acid | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad, strong) |

| C=O (Carboxylic Acid) | 1680-1710 (strong, sharp) |

| C=C (Diene) | 1600-1650 (medium) |

| C-H (sp³) | 2850-2960 (strong) |

| =C-H (trans) | 960-980 (medium) |

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Determination

The determination of the absolute configuration of a chiral center, such as the C2-methyl group in 2-Methylnonadeca-2,4-dienoic acid, is a critical aspect of its complete structural characterization. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are paramount for this purpose. Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) provide information about the three-dimensional arrangement of atoms in a chiral molecule.

In a typical application of these methods, the experimental CD or VCD spectrum of an enantiomerically pure or enriched sample is recorded. This spectrum is then compared with theoretical spectra generated through quantum chemical calculations for both possible enantiomers (R and S). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

However, in the case of 2-Methylnonadeca-2,4-dienoic acid, no such studies appear to have been published. The scientific community has extensively used these techniques for other classes of natural products, including different fatty acids, flavonoids, and terpenes. For instance, the absolute configuration of various chiral α-aryloxypropanoic acids has been successfully determined by comparing their experimental VCD spectra with those predicted by density functional theory (DFT) calculations. Similarly, the stereochemistry of complex molecules like patagonic acid has been elucidated using ECD analysis.

The lack of specific data for 2-Methylnonadeca-2,4-dienoic acid means that key chiroptical data, which would be presented in a data table format, is currently unavailable. Such a table would typically include:

Specific Rotation ([α]D): The measured rotation of plane-polarized light, including the solvent and concentration.

Circular Dichroism (CD) Data: The wavelength (λ) of maximum absorption, the corresponding molar circular dichroism (Δε) or ellipticity (θ), and the solvent used.

Vibrational Circular Dichroism (VCD) Data: Key vibrational frequencies and their corresponding differential absorbance (ΔA) values.

Without dedicated research into the chiroptical properties of 2-Methylnonadeca-2,4-dienoic acid, its absolute stereochemistry remains undetermined by these methods. Future studies employing a combination of synthesis of enantiomerically pure standards, chiroptical measurements, and computational analysis would be necessary to fill this knowledge gap.

Biological Activities and Pharmacological Insights of 2 Methylnonadeca 2,4 Dienoic Acid Pre Clinical Investigations

Antimicrobial Activity Studies

No publicly available studies were found that assessed the antimicrobial activity of 2-Methylnonadeca-2,4-dienoic acid.

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA, VRE)

There are no specific data on the efficacy of 2-Methylnonadeca-2,4-dienoic acid against bacterial strains such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), or vancomycin-resistant Enterococcus (VRE).

Antifungal and Anti-Yeast Properties (e.g., Candida albicans, Cryptococcus neoformans)

Information regarding the potential antifungal or anti-yeast properties of 2-Methylnonadeca-2,4-dienoic acid against pathogens like Candida albicans or Cryptococcus neoformans is not available in the reviewed literature.

Antimalarial Activity in In Vitro Models

No in vitro studies detailing any potential antimalarial activity of 2-Methylnonadeca-2,4-dienoic acid were identified.

Immunomodulatory and Anti-inflammatory Effects in Cellular Assays

There is a lack of research on the immunomodulatory and anti-inflammatory effects of 2-Methylnonadeca-2,4-dienoic acid in cellular assays.

Antitumor Activities in Cancer Cell Lines (In Vitro)

No in vitro studies have been published that investigate the antitumor activities of 2-Methylnonadeca-2,4-dienoic acid on any cancer cell lines.

Enzymatic Inhibition Studies (e.g., Topoisomerases, Other Metabolic Enzymes)

Data on the enzymatic inhibition potential of 2-Methylnonadeca-2,4-dienoic acid, including its effects on topoisomerases or other metabolic enzymes, could not be located in the public domain.

Information regarding the plant growth regulatory and allelochemical properties of 2-Methylnonadeca-2,4-dienoic acid is not available in the public domain. Extensive searches of scientific databases and literature have yielded no specific studies or data on the effects of this particular chemical compound on plant growth or its potential as an allelochemical.

Therefore, the requested article section on "" with a focus on "Plant Growth Regulation and Allelochemical Properties" cannot be generated at this time due to the absence of relevant research findings.

Mechanism of Action Studies for 2 Methylnonadeca 2,4 Dienoic Acid

Molecular Target Identification and Binding Affinity Investigations

The initial step in elucidating the mechanism of action of 2-Methylnonadeca-2,4-dienoic acid involves identifying its molecular targets. Based on studies of other long-chain fatty acids, several key proteins and receptors are likely candidates for interaction.

Long-chain fatty acids are known to interact with a variety of membrane and nuclear receptors, which mediate their signaling functions. nih.gov Potential molecular targets for 2-Methylnonadeca-2,4-dienoic acid include membrane fatty acid receptors such as CD36 and the G protein-coupled receptors FFAR1 and FFAR4. nih.gov These receptors are involved in fatty acid uptake and signaling, and their activation can trigger a cascade of intracellular events. nih.gov

Furthermore, as a polyunsaturated fatty acid, 2-Methylnonadeca-2,4-dienoic acid could directly bind to and regulate the activity of nuclear transcription factors. nih.gov Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play critical roles in lipid and glucose metabolism and are known to be activated by fatty acids. nih.gov The binding of a fatty acid ligand to PPARs leads to the regulation of gene expression for proteins involved in lipid synthesis and oxidation. nih.gov

Table 1: Potential Molecular Targets for 2-Methylnonadeca-2,4-dienoic Acid

| Target Class | Specific Examples | Potential Role in Action |

| Membrane Receptors | CD36, FFAR1, FFAR4 | Fatty acid uptake and initiation of intracellular signaling cascades. nih.gov |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ) | Regulation of gene expression related to lipid metabolism and inflammation. nih.gov |

| Intracellular Proteins | Fatty Acid Binding Proteins (FABPs) | Intracellular transport and targeting of fatty acids to specific organelles and enzymes. |

Cellular Pathway Modulation and Signal Transduction Interactions

Upon binding to its molecular targets, 2-Methylnonadeca-2,4-dienoic acid would be expected to modulate various cellular pathways and interact with signal transduction networks. The nature of this modulation would depend on the specific receptor or protein it interacts with.

Activation of membrane receptors like FFAR1 and FFAR4 by long-chain fatty acids typically leads to the activation of G-proteins and downstream signaling cascades involving molecules like cyclic AMP (cAMP) and inositol triphosphate (IP3). nih.gov These pathways can influence a wide range of cellular processes, including hormone secretion, cell proliferation, and immune responses. nih.gov

If 2-Methylnonadeca-2,4-dienoic acid activates PPARs, it would influence the transcription of genes involved in fatty acid oxidation and storage. nih.gov This could lead to significant changes in cellular lipid metabolism. Polyunsaturated fatty acids are also known to be incorporated into cellular membranes, where they can alter membrane fluidity and the function of membrane-bound proteins. lipotype.com This can impact signal transduction by affecting the formation of lipid rafts and the activity of membrane-associated enzymes. rupress.org

Moreover, PUFAs can be metabolized into a variety of bioactive lipid mediators, such as eicosanoids and docosanoids, which have potent signaling properties and are involved in inflammation and immunity. nih.gov The specific enzymes involved in these metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), could also be considered as indirect targets of 2-Methylnonadeca-2,4-dienoic acid.

Biochemical Consequences of Compound Activity

The modulation of cellular pathways by 2-Methylnonadeca-2,4-dienoic acid would lead to a range of biochemical consequences. These outcomes are the physiological manifestation of the compound's mechanism of action.

A primary biochemical consequence would likely be an alteration in cellular energy metabolism. By activating PPARs and influencing the expression of metabolic genes, the compound could enhance the beta-oxidation of fatty acids, leading to increased ATP production. wikipedia.org

Furthermore, the incorporation of 2-Methylnonadeca-2,4-dienoic acid into cell membranes could alter their biophysical properties, impacting processes such as membrane transport and receptor signaling. lipotype.com As precursors to signaling molecules, PUFAs can influence inflammatory responses. creative-proteomics.com Depending on the specific metabolites produced, 2-Methylnonadeca-2,4-dienoic acid could have either pro- or anti-inflammatory effects.

The regulation of gene expression through nuclear receptors can have long-lasting effects on cellular function, leading to changes in cell differentiation, proliferation, and apoptosis. nih.gov For instance, the activation of certain PPAR isoforms is known to induce differentiation in various cell types.

Table 2: Potential Biochemical Consequences of 2-Methylnonadeca-2,4-dienoic Acid Activity

| Biochemical Consequence | Underlying Mechanism | Potential Cellular Impact |

| Altered Lipid Metabolism | Activation of PPARs, leading to increased expression of genes for fatty acid oxidation. nih.gov | Enhanced energy production from fats, changes in lipid storage. |

| Modulation of Inflammation | Conversion to bioactive lipid mediators (e.g., eicosanoids). creative-proteomics.com | Pro- or anti-inflammatory effects depending on the specific mediators produced. |

| Changes in Membrane Properties | Incorporation into the phospholipid bilayer of cellular membranes. lipotype.com | Altered membrane fluidity, ion permeability, and function of membrane proteins. lipotype.com |

| Regulation of Gene Expression | Binding to and activation of nuclear receptors like PPARs. nih.govnih.gov | Long-term changes in cellular phenotype and function. |

Comparative Analysis with Known Biological Modulators

To better understand the potential biological role of 2-Methylnonadeca-2,4-dienoic acid, it is useful to compare it with other known biological modulators, particularly other fatty acids with established mechanisms of action.

For example, arachidonic acid, an omega-6 PUFA, is a well-known precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. creative-proteomics.com In contrast, omega-3 PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) often give rise to anti-inflammatory mediators. researchgate.net The position of the double bonds in 2-Methylnonadeca-2,4-dienoic acid would be a key determinant of the types of lipid mediators it could form and thus its inflammatory potential.

Compared to saturated fatty acids like palmitic acid, which can sometimes promote cellular stress and apoptosis, unsaturated fatty acids often have protective effects. nih.gov The presence of double bonds in 2-Methylnonadeca-2,4-dienoic acid suggests it may share some of the beneficial properties attributed to other PUFAs.

The methyl group at the second position is a distinguishing feature. This modification could influence its metabolism and interaction with enzymes and receptors, potentially leading to a unique biological activity profile compared to its unmethylated counterpart, nonadeca-2,4-dienoic acid.

Table 3: Comparative Analysis of Fatty Acid Modulators

| Compound | Class | Key Mechanism of Action | Primary Biological Effects |

| Arachidonic Acid | Omega-6 PUFA | Precursor to pro-inflammatory eicosanoids. creative-proteomics.com | Pro-inflammatory, involved in immune response signaling. |

| Eicosapentaenoic Acid (EPA) | Omega-3 PUFA | Precursor to anti-inflammatory lipid mediators. | Anti-inflammatory, cardioprotective. |

| Palmitic Acid | Saturated Fatty Acid | Can induce cellular stress and apoptosis. nih.gov | Can be lipotoxic at high concentrations. nih.gov |

| 2-Methylnonadeca-2,4-dienoic acid | Substituted PUFA | Hypothesized: Activation of PPARs, modulation of membrane properties, potential precursor to novel lipid mediators. | Hypothesized: Effects on metabolism, inflammation, and cellular signaling, potentially with a unique profile due to its methyl substitution. |

Investigating the Structure-Activity Relationship of 2-Methylnonadeca-2,4-dienoic Acid and its Analogs

The efficacy of a biologically active molecule is intrinsically linked to its three-dimensional structure. The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how a compound's chemical architecture influences its interaction with biological targets. This article delves into the SAR of 2-Methylnonadeca-2,4-dienoic acid and its analogs, dissecting the roles of its key structural features.

Future Research Directions and Potential Pre Clinical Applications of 2 Methylnonadeca 2,4 Dienoic Acid

Exploration of Novel Synthetic Methodologies for Related Analogs

The synthesis of structurally complex fatty acids like 2-Methylnonadeca-2,4-dienoic acid and its analogs is crucial for exploring their biological functions. Traditional liquid-phase synthesis of PUFAs can be lengthy and challenging. chemrxiv.org A promising future direction lies in the advancement of solid-phase synthesis techniques. chemrxiv.orgbioengineer.org This methodology offers an efficient and expedited route to a wide array of PUFAs and their derivatives, allowing for the creation of a diverse library of compounds with varied chain lengths and terminal structures. chemrxiv.orgbioengineer.org

Key advantages of solid-phase synthesis include:

Rapidity and Efficiency: The synthesis of complex PUFAs can be completed in a fraction of the time required by conventional methods. chemrxiv.org

Structural Diversity: This technique facilitates the generation of a wide range of analogs, which is essential for comprehensive structure-activity relationship (SAR) studies. bioengineer.org

Precise Control: Solid-phase synthesis allows for precise control over the placement and configuration of double bonds within the fatty acid chain. bioengineer.org

Future research in this area will likely focus on optimizing these solid-phase methods to synthesize a broad spectrum of methylated and polyunsaturated long-chain fatty acids, including novel compounds like 2-Methylnonadeca-2,4-dienoic acid. This will enable a more thorough investigation of their biological properties.

Deeper Mechanistic Investigations at the Molecular and Cellular Level

Long-chain fatty acids are known to exert their biological effects through multiple mechanisms. nih.gov Future research on 2-Methylnonadeca-2,4-dienoic acid would likely investigate its role in:

Cell Membrane Dynamics: As components of phospholipids, long-chain fatty acids influence the fluidity, structure, and function of cell membranes. nih.govcreative-proteomics.com The unique structure of 2-Methylnonadeca-2,4-dienoic acid could alter membrane microdomains, such as lipid rafts, thereby affecting cellular signaling. nih.gov

Intracellular Signaling Pathways: Fatty acids can act as signaling molecules that modulate various cellular processes. creative-proteomics.comnih.gov Research could explore how this compound interacts with and modulates key signaling pathways, including those involved in inflammation and cell differentiation. nih.gov

Gene Expression: Certain fatty acids can regulate gene expression by interacting with nuclear receptors. creative-proteomics.com Investigating the effect of 2-Methylnonadeca-2,4-dienoic acid on the expression of genes related to metabolism and inflammation would be a key area of study.

Discovery of New Biological Activities in Diverse Model Systems

Given the wide range of biological activities associated with PUFAs, 2-Methylnonadeca-2,4-dienoic acid and its analogs could exhibit a variety of effects in different biological systems. modernscientificpress.com Future in vitro and in vivo studies could explore its potential in several areas: nih.govrsc.orgresearchgate.netmdpi.com

Anti-inflammatory Effects: Many long-chain PUFAs have demonstrated anti-inflammatory properties. modernscientificpress.comoup.com Pre-clinical studies in cell cultures and animal models of inflammation would be crucial to determine the anti-inflammatory potential of this compound. nih.govmdpi.com

Anticancer Activity: Some PUFAs have been shown to inhibit the growth of cancer cells. nih.gov Research could investigate the effects of 2-Methylnonadeca-2,4-dienoic acid on various cancer cell lines to assess its potential as a chemotherapeutic agent.

Cardiovascular Health: Omega-3 fatty acids are well-known for their benefits to cardiovascular health. nih.gov Studies could explore whether this compound has similar protective effects.

Applications in Chemical Biology Tool Development

The unique structure of 2-Methylnonadeca-2,4-dienoic acid makes it a candidate for the development of novel chemical biology tools. chimia.ch By incorporating reporter tags, such as fluorescent dyes or bio-orthogonal handles, analogs of this fatty acid could be used to:

Image Lipid Distribution and Dynamics: Fluorescently labeled analogs could allow for the visualization of their uptake, trafficking, and localization within cells, providing insights into lipid metabolism and storage. uq.edu.aufrontiersin.orgnih.gov

Identify Protein-Lipid Interactions: Bifunctional probes incorporating a photoreactive group and a reporter tag could be used to identify proteins that interact with this class of fatty acids. nih.gov

Metabolically Label Cellular Lipids: Analogs with chemical reporters can be metabolically incorporated into complex lipids, enabling their detection and analysis within the cellular lipidome. chimia.chresearchgate.net

Theoretical Basis for Future Drug Discovery and Agrochemical Development (Pre-clinical Stage)

The exploration of the structure-activity relationships (SAR) of 2-Methylnonadeca-2,4-dienoic acid and its analogs will provide a theoretical foundation for their potential development as therapeutic agents or agrochemicals. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.